4-Bromo-N-methyl-2-nitro-5-propoxyaniline
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Description
4-Bromo-N-methyl-2-nitro-5-propoxyaniline, or 4-BNMP, is an organic compound with a wide range of applications in scientific research. It is an aromatic amine that can be synthesized from nitrobenzene, bromobenzene, and propionic anhydride. 4-BNMP has been used extensively in laboratory experiments, and its biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis of Bromo-Nitroimidazoles : The preparation of bromo-2-nitro- and bromo-2-aminoimidazoles, where treatment of 1-methyl-2-nitroimidazole with bromine can result in compounds like 4-bromo-1-methyl-2-nitroimidazole. Such compounds have potential applications in pharmaceuticals and material science (Farah & McCLELLAND, 1993).
Artificial Sweeteners Synthesis : Efficient synthesis of photoreactive 2-propoxyaniline derivatives, including 5-nitro-2-propoxyaniline, for use as artificial sweeteners. This research can aid in understanding the interaction between artificial sweeteners and their receptors (Murai et al., 2015).
Investigation of Nitration in N-Oxide Derivatives : Exploring the nitration of derivatives of pyridine-N-oxide, providing insights into the chemical behavior of nitro compounds and their interaction with other functional groups (Hertog, Kolder, & Combe, 2010).
Development of Synthetic Equivalents : Creation of synthetic equivalents for ortho-Lithio-N-Methylaniline using compounds like o-Bromo-N-methyl-N-n-propoxyaniline, which is key in organic synthesis and pharmaceutical development (Sisko & Weinreb, 1988).
Electrochromic Material Synthesis : Synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine units, showcasing the potential use of these compounds in developing advanced materials for technological applications (Li et al., 2017).
Antimalarial Activity Research : Synthesis of 2-methyl-5-substituted phenoxy-primaquine and its antimalarial activities, contributing to the development of new antimalarial drugs (Zhong et al., 1990).
properties
IUPAC Name |
4-bromo-N-methyl-2-nitro-5-propoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-4-16-10-6-8(12-2)9(13(14)15)5-7(10)11/h5-6,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVMSMXUAAYKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716669 |
Source
|
Record name | 4-Bromo-N-methyl-2-nitro-5-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methyl-2-nitro-5-propoxyaniline | |
CAS RN |
1311197-92-8 |
Source
|
Record name | 4-Bromo-N-methyl-2-nitro-5-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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